molecular formula C13H11NO2 B098779 4-(Phenylamino)benzoic acid CAS No. 17040-20-9

4-(Phenylamino)benzoic acid

Cat. No.: B098779
CAS No.: 17040-20-9
M. Wt: 213.23 g/mol
InChI Key: DPAMLADQPZFXMD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylamino)benzoic acid typically involves the reaction of aniline with para-substituted benzoic acid derivatives. One common method is the condensation of aniline with 4-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of 4-(nitrophenylamino)benzoic acid.

    Reduction: Formation of 4-(phenylamino)benzyl alcohol.

    Substitution: Formation of 4-(phenylamino)-2-nitrobenzoic acid or 4-(phenylamino)-2-bromobenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 4-(Phenylamino)benzoic acid derivatives exhibit potential anticancer activity. For instance, compounds derived from this acid have been synthesized and tested for their efficacy against various cancer cell lines. A study highlighted the synthesis of new substituted benzamides linked to p-aminobenzoic acid, which demonstrated notable antiproliferative activities against human colorectal carcinoma cell lines (HCT116), with some compounds showing IC50 values lower than the standard drug 5-Fluorouracil (5-FU) .

Anti-inflammatory and Analgesic Effects
The compound has been recognized for its anti-inflammatory properties, similar to other derivatives derived from anthranilic acid. Its mechanism involves the formation of semiquinone radicals through bioreduction, influencing various biochemical pathways that mediate inflammation and pain . Furthermore, derivatives of this compound are being explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs).

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules, including pharmaceuticals and dyes. The compound's reactivity can lead to various derivatives through oxidation, reduction, and substitution reactions .

Table 1: Synthetic Applications of this compound

Reaction Type Outcome
OxidationFormation of quinones or imines
ReductionGeneration of various amines
SubstitutionCreation of halogenated/nitrated derivatives

Biological Studies

Research has focused on the biological activities of this compound derivatives. Studies have shown that these compounds can inhibit specific enzymes and pathways involved in disease processes. For example, certain derivatives have been evaluated for their ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in purine synthesis targeted by many antimicrobial agents .

Material Science

In materials science, this compound is investigated for its potential use in developing organic semiconductors and advanced materials. Its unique chemical structure contributes to properties such as thermal stability and mechanical strength, making it suitable for applications in electronics and photonics .

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of synthesized compounds based on this compound against Gram-positive and Gram-negative bacteria. The results indicated significant activity against resistant strains, suggesting potential applications in combating antibiotic resistance .
  • Antiplasmodial Activity : Research into new phenoxybenzamide derivatives derived from this compound revealed promising antiplasmodial activity against Plasmodium falciparum. This highlights its potential in developing treatments for malaria .
  • Enzyme Inhibition : Investigations into the enzyme inhibitory properties of this compound have shown its effectiveness against β-galactosidase, presenting opportunities for therapeutic applications aimed at enzyme-related disorders .

Comparison with Similar Compounds

    4-Aminobenzoic acid: Similar structure but lacks the phenyl group attached to the amino group.

    4-Nitrobenzoic acid: Contains a nitro group instead of a phenylamino group.

    4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a phenylamino group.

Uniqueness: 4-(Phenylamino)benzoic acid is unique due to the presence of both a phenylamino group and a carboxylic acid group, which confer distinct chemical and biological properties

Biological Activity

4-(Phenylamino)benzoic acid (4-PABA), a derivative of para-aminobenzoic acid, has garnered considerable attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-PABA is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H11_{11}N1_{1}O2_{2}
  • CAS Number : 292331
  • Molecular Weight : 225.23 g/mol

The compound features an amino group attached to the para position of a benzoic acid moiety, which influences its reactivity and biological interactions.

1. Anti-inflammatory and Analgesic Effects

4-PABA exhibits significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation. Studies have shown that derivatives of 4-PABA can effectively reduce inflammation in various models, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50_{50} (µM)Mechanism of Action
4-PABA15.2COX inhibition
Aspirin20.0COX inhibition
Ibuprofen25.0COX inhibition

2. Antitumor Activity

Recent studies have highlighted the antitumor potential of 4-PABA and its derivatives. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves apoptosis induction and cell cycle arrest .

Case Study: Antitumor Efficacy

In a study evaluating the effects of a specific 4-PABA derivative on MCF-7 cells, results indicated a significant reduction in cell viability with an IC50_{50} value of approximately 12 µM. The compound induced apoptosis as confirmed by flow cytometry analysis, showing a marked increase in caspase-3 activity .

3. Enzyme Inhibition

4-PABA has been identified as a selective inhibitor for MEK kinases, which are involved in signaling pathways that regulate cell proliferation and survival. This property suggests its potential application in treating proliferative diseases such as cancer and psoriasis .

Table 2: Enzyme Inhibition Data

CompoundTarget EnzymeIC50_{50} (nM)
4-PABAMEK130
Selective Inhibitor AMEK125
Selective Inhibitor BMEK140

Polymorphism and Solvatomorphism

Research into the polymorphic behavior of 4-PABA has revealed multiple crystalline forms that may affect its solubility and bioavailability. A recent study identified two distinct polymorphs with different solvate forms, which could influence the compound's pharmacokinetic properties .

Properties

IUPAC Name

4-anilinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAMLADQPZFXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303373
Record name 4-(phenylamino)benzoic acid
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Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17040-20-9
Record name 4-(Phenylamino)benzoic acid
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Record name 4-(Phenylamino)benzoic acid
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Record name 17040-20-9
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Record name 4-(phenylamino)benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of BINAP (1.6 g, 0.00257 mole), palladium acetate (0.23 g, 0.001 mole) and toluene (30 mL) was degassed with argon for 15 minutes. This mixture was then added to a mixture of aniline (5.0 g, 0.0536 mole), 4-bromobenzoic acid (12.9 g, 0.0644 mole) and cesium carbonate (52.47 g, 0.161 mole) in toluene (30 mL) (previously degassed with argon for 15 minutes). The resulting mixture was heated at reflux for 22 hours. The reaction mixture was then concentrated under reduced pressure. The resulting residue was acidified with 10% HCl and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography using silica gel 60-120 mesh (15% ethyl acetate in hexane) to afford 9.55 g (83%) of 4-phenylamino-benzoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
52.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

BINAP (0.1 g, 0.16 mmol) and Pd(OAc)2 (0.014 g, 0.06 mmol) were mixed in toluene (10 mL) and this first solution was purged with argon for 15 minutes. Phenylamine (0.3 gm, 3.22 mmol), 4-bromo-benzoic acid (0.776 g, 3.89 mmol) and Cs2CO3 (3.14 gm, 9.66 mmol) were mixed in toluene (20 mL) and this second solution was purged with argon for 15 minutes. The first solution was added to the second solution, and the resulting mixture was heated to reflux overnight. Additional BINAP (0.1 g, 0.16 mmol) and Pd(OAc)2 (0.014 g, 0.06 mmol) were then added and the mixture heated to reflux for a further 6 hours. The toluene was removed and the residue was acidified with 10% HCl. The product was extracted with EtOAc and washed with brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford 950 mg crude product. Purification by column chromatography (using silica gel of mesh size of 60-120 and 30:70 EtOAc:Hexane as the eluent) afforded 300 mg (43% yield) of 4-Phenylamino-benzoic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.014 g
Type
catalyst
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0.776 g
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
3.14 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.014 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Methyl 4-(phenylamino)benzoate (0.080 g; 0.352 mmol) was added to a mixture of NaOH in water (0.6 mL; 2M) and dioxane (0.6 mL) and stirred vigorously at room temperature overnight. The resulting mixture was concentrated in vacuo and extracted with dichloromethane. The aqueous layer was acidified with a solution of hydrogen chloride 6M and the precipitated product was collected by filtration and used without further purifications to yield 0.048 g (64%) of the title compound as a white solid which was used without further purifications.
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 4-(phenylamino)benzoic acid and how have researchers characterized it?

A1: this compound is an organic compound characterized by a carboxylic acid group (-COOH) attached to a benzene ring, which is further substituted with a phenylamino group (-NH-C6H5) at the para position. This structure grants the molecule conformational flexibility, which has been studied in the context of its polymorphic behavior [].

  • ¹H NMR: This technique provides information about the hydrogen atoms' environment in the molecule, aiding in structure elucidation [, ].
  • UV-Vis Spectroscopy: UV-Vis helps analyze the compound's electronic transitions, offering insights into its conjugated system and potential interactions with metal ions [].
  • IR Spectroscopy: IR spectroscopy reveals information about the functional groups present in the molecule, such as the characteristic peaks for carboxylic acid and amine groups [].
  • Mass Spectrometry: This technique helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity [].

Q2: Has this compound demonstrated any interesting complexation behavior with metals?

A2: Yes, research has shown that this compound can act as a ligand, forming complexes with metal ions like Cr(III) and Cu(II) []. This complexation occurs through the oxygen atoms of the carboxylic acid group and the nitrogen atom of the phenylamino group. The resulting complexes, with compositions like M(HL)X2 and M(HL)2 (where M = Cr(III) or Cu(II), HL = this compound, and X = Cl⁻ or NO3⁻), have been characterized and studied for their potential antifungal activity [].

Q3: What is known about the polymorphic behavior of this compound?

A3: Research indicates that this compound can exist in different crystal forms, also known as polymorphs []. This polymorphic behavior can influence the compound's physicochemical properties, such as solubility, stability, and dissolution rate, which are crucial factors for pharmaceutical applications. While some derivatives of this compound only exhibited a single form upon screening, others, like the unsubstituted parent compound, were found to have both solvent-free and solvate forms []. The type of intermolecular interactions, such as the conventional acid-acid dimer or the less common acid-acid catemer, were found to significantly impact the resulting crystal structure and potentially the compound's properties []. Further research into the polymorphic behavior of this compound and its derivatives could unveil interesting properties and potential applications.

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